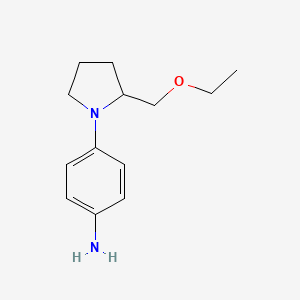
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” consists of a pyrrolidine ring attached to an aniline group via an ethoxymethyl group . The InChI code for this compound is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” include a molecular weight of 220.31 g/mol. The compound is likely to be a liquid or solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and solubility is not available.Applications De Recherche Scientifique
Synthesis and Characterization of Pyrrolidinone Derivatives
An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed via a one-pot reaction involving aniline. The study focuses on the synthesis, crystal structure, and DFT studies, highlighting the potential applications in materials science and drug design due to the interesting chemical properties of pyrrolidinone derivatives. This could suggest a methodology relevant to the synthesis or study of compounds like "4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).
Antimicrobial Activities of Fluorinated Compounds
Research on the synthesis of new fluorinated compounds related to nalidixic acid, which exhibit broad-spectrum antibacterial activities, was described. The synthesis process involves reactions with anilines, suggesting the potential antimicrobial applications of compounds with aniline components. This study could provide insight into the antimicrobial research potential for similar compounds (Stefancich et al., 1985).
Application in NLO and Crystal Structure Analysis
Research on binary adducts between anilines and coformers for non-linear optical (NLO) applications shows the relevance of aniline derivatives in the development of new materials with potential electronic and photonic applications. Crystal structure analysis plays a crucial role in understanding these materials' properties (Draguta et al., 2015).
DFT Studies and Molecular Interactions
The study on the crystal structure, Hirshfeld surface, and DFT analysis of an aniline derivative provides insights into the molecular interactions and stability of these compounds. This research can be essential for understanding the electronic properties and potential applications in material science or pharmaceuticals (Krishnan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-13-4-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWQSUIJAYQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




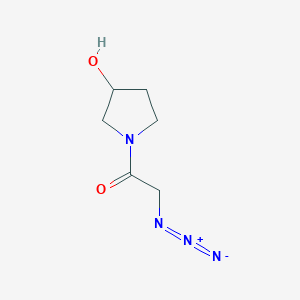

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
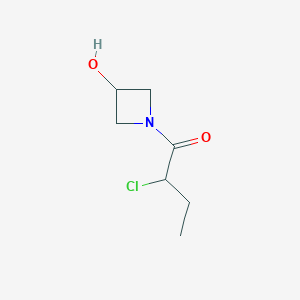
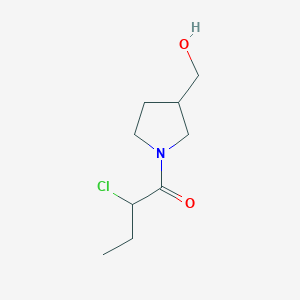
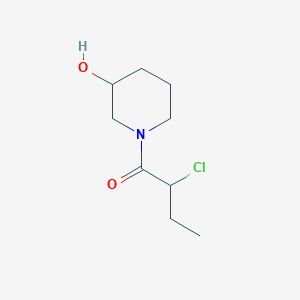
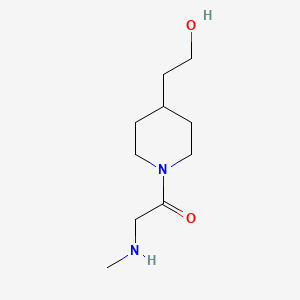
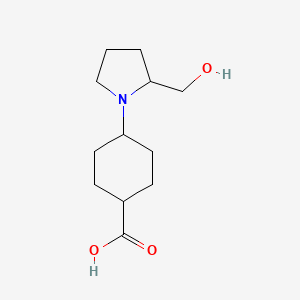
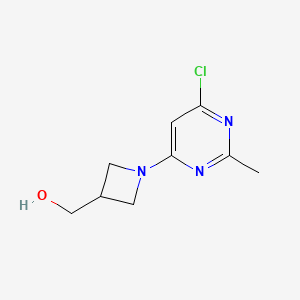


![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)